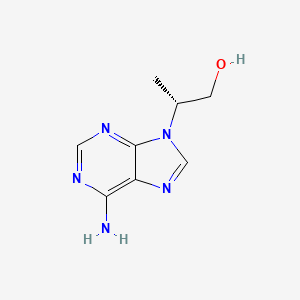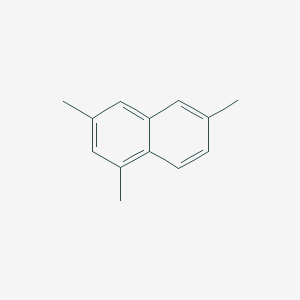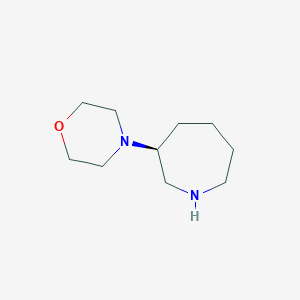
Hydroxycarbodenafil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxycarbodenafil is a chemical compound that is an analogue of carbodenafil. It was detected in a dietary supplement in China in 2020. This compound features a hydroxyethyl group instead of an ethyl group on the piperazine ring compared to carbodenafil . This compound is known for its inhibitory activity against phosphodiesterase type 5 (PDE5), making it a subject of interest in pharmaceutical research .
Méthodes De Préparation
The specific synthetic routes and reaction conditions are not widely published, but it is known that the compound contains an amide bond, which suggests the use of amide coupling reactions . Industrial production methods would likely involve large-scale synthesis using similar reaction conditions, optimized for yield and purity.
Analyse Des Réactions Chimiques
Hydroxycarbodenafil undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyethyl group, reverting to a structure similar to carbodenafil.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Hydroxycarbodenafil has several scientific research applications:
Chemistry: It is used in studies involving the synthesis and characterization of PDE5 inhibitors.
Biology: The compound is studied for its effects on cellular signaling pathways involving PDE5.
Industry: It may be used in the development of dietary supplements and pharmaceuticals.
Mécanisme D'action
Hydroxycarbodenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of other PDE5 inhibitors like sildenafil .
Comparaison Avec Des Composés Similaires
Hydroxycarbodenafil is similar to other PDE5 inhibitors such as:
Sildenafil: Known for its use in treating erectile dysfunction, sildenafil has a similar mechanism of action but differs in its chemical structure.
Tadalafil: Another PDE5 inhibitor with a longer duration of action compared to sildenafil.
Vardenafil: Similar to sildenafil but with slight differences in its pharmacokinetic profile.
This compound is unique due to the presence of the hydroxyethyl group on the piperazine ring, which may confer different pharmacological properties compared to other PDE5 inhibitors .
Propriétés
Formule moléculaire |
C24H32N6O4 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H32N6O4/c1-4-6-18-20-21(28(3)27-18)23(32)26-22(25-20)17-15-16(7-8-19(17)34-5-2)24(33)30-11-9-29(10-12-30)13-14-31/h7-8,15,31H,4-6,9-14H2,1-3H3,(H,25,26,32) |
Clé InChI |
BKATXTHEZOCJKS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CCO)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Fluorobenzo[d][1,3]dioxol-4-amine](/img/structure/B13423146.png)




![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)

